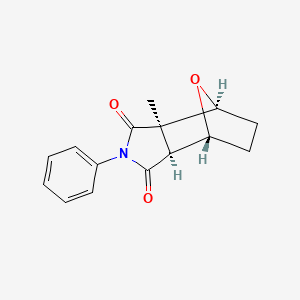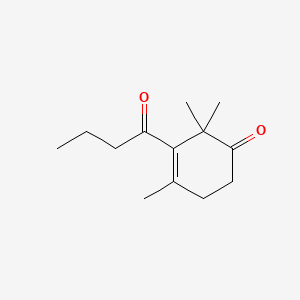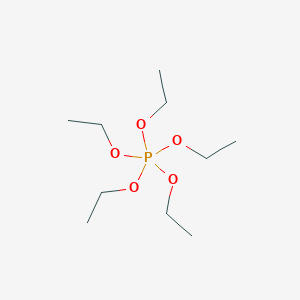
Pentaethoxyphosphorane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentaethoxyphosphorane is an organophosphorus compound with the molecular formula C10H25O5P It is characterized by the presence of five ethoxy groups attached to a central phosphorus atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaethoxyphosphorane can be synthesized through the reaction of phosphorus pentachloride with ethanol in the presence of a base. The reaction typically proceeds as follows: [ \text{PCl}_5 + 5 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{P}(OC}_2\text{H}_5)_5 + 5 \text{HCl} ] The reaction is carried out under controlled conditions to ensure the complete substitution of chlorine atoms with ethoxy groups.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the molar ratio of reactants to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Pentaethoxyphosphorane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like phosphorus trichloride can facilitate substitution reactions.
Major Products:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphoranes depending on the substituent introduced.
Scientific Research Applications
Pentaethoxyphosphorane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a potential therapeutic agent.
Industry: It finds applications in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of pentaethoxyphosphorane involves its interaction with various molecular targets. The ethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The central phosphorus atom can form coordination complexes with metal ions, affecting enzymatic and catalytic processes.
Comparison with Similar Compounds
Triethoxyphosphine: Contains three ethoxy groups and exhibits different reactivity and applications.
Tetraethoxyphosphonium: Contains four ethoxy groups and is used in different chemical reactions.
Hexaethoxyphosphorane: Contains six ethoxy groups and has unique properties compared to pentaethoxyphosphorane.
Uniqueness: this compound is unique due to its specific number of ethoxy groups, which confer distinct chemical properties and reactivity. Its balance of hydrophobic and hydrophilic characteristics makes it suitable for various applications in both organic and inorganic chemistry.
Properties
CAS No. |
7735-87-7 |
|---|---|
Molecular Formula |
C10H25O5P |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
pentaethoxy-λ5-phosphane |
InChI |
InChI=1S/C10H25O5P/c1-6-11-16(12-7-2,13-8-3,14-9-4)15-10-5/h6-10H2,1-5H3 |
InChI Key |
IHDHTSZHTBYUNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(OCC)(OCC)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


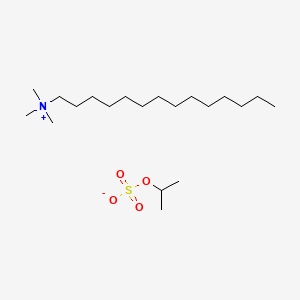
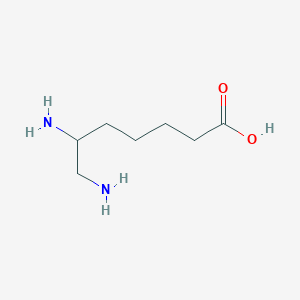
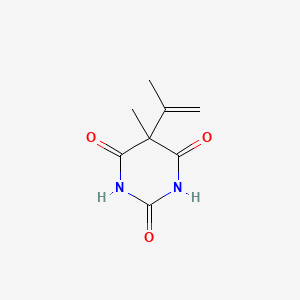
![3-[2-(Pyridin-4-yl)ethyl]pyridine](/img/structure/B13800722.png)

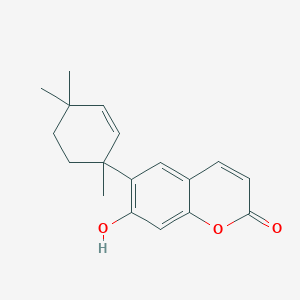
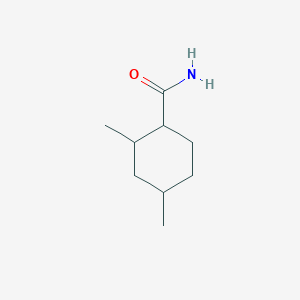
![Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B13800736.png)
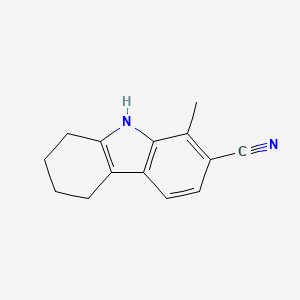
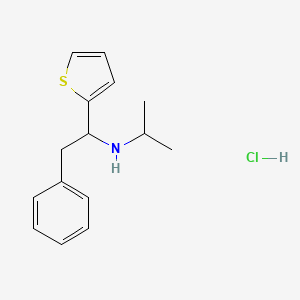
![Isopropyl 2-(benzo[D]thiazol-2-YL)acetate](/img/structure/B13800770.png)

